Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3 |
InChI Key |
SEZHAAMTLFXSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the base-catalyzed enolization of 1,3-cyclohexanedione, which reacts with ethyl bromopyruvate via a nucleophilic substitution. The α-keto ester group of ethyl bromopyruvate facilitates cyclization, yielding 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate as an intermediate. Subsequent amination at position 2 is achieved through nitration followed by catalytic hydrogenation or direct substitution using ammonia gas under high pressure.
Key Parameters:
-
Solvent: Dichloromethane or tetrahydrofuran (THF)
-
Base: Triethylamine or pyridine
-
Temperature: 0–25°C for cyclization; 50–80°C for amination
Gewald Reaction Adaptation for Furan Systems
Although the Gewald reaction is traditionally used for synthesizing 2-aminothiophenes, modifications enable its application to benzofuran derivatives.
Modified Reaction Pathway
-
Cyclohexanone reacts with ethyl cyanoacetate in the presence of a Lewis acid (e.g., zinc chloride) to form a β-enaminonitrile intermediate.
-
Cyclization is induced via acid catalysis (e.g., sulfuric acid), replacing sulfur with oxygen to form the furan ring.
-
The nitrile group at position 2 is hydrolyzed to an amine using aqueous ammonium hydroxide.
Optimization Challenges:
-
Oxygen’s lower nucleophilicity compared to sulfur necessitates higher reaction temperatures (80–100°C).
-
Yields are moderate (50–65%) due to competing side reactions.
Reductive Amination of Keto-Ester Intermediates
This two-step approach first synthesizes the keto-ester intermediate, followed by reductive amination to introduce the amino group.
Synthesis of 4-Oxo-4,5,6,7-Tetrahydrobenzofuran-3-Carboxylate
1,3-Cyclohexanedione and ethyl bromopyruvate undergo cyclization in anhydrous dichloromethane with triethylamine, yielding the keto-ester (mp 150–152°C).
Reductive Amination
The keto group at position 4 is converted to an amine via:
-
Leuckart Reaction: Reaction with ammonium formate at 150°C, producing a formamide intermediate that is hydrolyzed with HCl.
-
Borane-Tetrahydrofuran Complex: Direct reduction of the ketone to an amine in THF at 0°C.
Comparative Data:
| Method | Reagent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Leuckart | NH₄HCO₂, HCl | 150°C | 55% | 90% |
| Borane-THF | BH₃·THF | 0°C | 68% | 95% |
Microwave-Assisted Continuous Flow Synthesis
Recent advancements employ microwave irradiation and continuous flow reactors to enhance reaction efficiency.
Protocol
-
Cyclization Step: 1,3-Cyclohexanedione and ethyl bromopyruvate are mixed in a microreactor at 100°C under microwave irradiation (300 W), reducing reaction time from 6 hours to 15 minutes.
-
Amination Step: The intermediate is passed through a packed-bed reactor containing nickel catalyst and ammonia gas at 10 bar pressure, achieving 80% conversion in a single pass.
Advantages:
-
95% purity without chromatography.
-
Scalable to kilogram-scale production.
Enzymatic Resolution for Enantioselective Synthesis
For applications requiring chiral purity, lipase-catalyzed kinetic resolution is employed.
Process Overview
-
Racemic ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is treated with vinyl acetate in the presence of Candida antarctica lipase B.
-
The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
-
Column chromatography separates the acetate and free amine, yielding >99% enantiomeric excess (ee).
Critical Factors:
-
Solvent: Tert-butyl methyl ether
-
Temperature: 30°C
-
Yield: 40–45% per cycle (theoretical maximum 50%)
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and practicality:
| Method | Yield | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Cyclocondensation | 75% | High | Low | Moderate |
| Gewald Adaptation | 60% | Moderate | Medium | High |
| Reductive Amination | 68% | High | Medium | Moderate |
| Continuous Flow | 80% | Very High | High | Low |
| Enzymatic Resolution | 45% | Low | Very High | Very High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Heterocycle Core Modifications: Benzofuran vs. Benzothiophene
The substitution of the oxygen atom in benzofuran with sulfur yields benzothiophene analogs, which exhibit distinct electronic and physicochemical properties. For example:
Key Differences :
Substituent Variations: Ester vs. Cyano Groups
Replacing the ethyl ester group with a cyano (-CN) substituent alters solubility and binding affinity:
| Compound Name | R Group | Molecular Formula | Synthesis Method | Reference |
|---|---|---|---|---|
| This compound | COOEt | C₁₁H₁₅NO₃ | Gewald reaction | |
| 2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile | CN | C₉H₁₀N₂O | Gewald reaction |
Impact of Substituents :
- Synthetic Utility: Cyano derivatives serve as precursors for further functionalization, such as amidation or urea formation .
Positional Isomerism: Amino Group Placement
The position of the amino group significantly influences biological activity. For instance:
Structural Implications :
- Steric Effects: Position 2 amino groups may facilitate hydrogen bonding in enzyme active sites, whereas position 4 isomers could alter steric hindrance .
Fluorinated and Alkyl-Substituted Derivatives
Fluorination or alkyl chain introduction modulates metabolic stability and lipophilicity:
Biological Activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a compound of increasing interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological applications, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 211.25 g/mol. The compound features a benzofuran ring with an amino group at the 2-position and a carboxylate group at the 3-position, which are critical for its biological activity.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and mediators involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
2. Neurotransmitter Interaction
The compound has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Interaction studies suggest that it may bind to receptors associated with these neurotransmitters, which could have implications for mood disorders and neurodegenerative diseases.
Study 1: Anti-inflammatory Activity Assessment
A study evaluated the anti-inflammatory activity of this compound using various concentrations in an animal model. The results indicated a dose-dependent reduction in inflammation markers compared to control groups. The compound was effective at concentrations as low as 10 mg/kg body weight.
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of this compound in a rat model of Parkinson's disease. This compound administration resulted in significant improvement in motor function and reduced neuronal loss in dopaminergic pathways. These findings suggest its potential as a neuroprotective agent.
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets:
- Binding Affinity : Studies have highlighted its binding affinity to serotonin and dopamine receptors.
- Inflammatory Mediators : The compound appears to modulate the expression of inflammatory mediators such as TNF-alpha and IL-6.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate | Contains a methyl group instead of ethyl | |
| Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | Features a methoxy group at the 5-position | |
| Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | Contains a trifluoromethyl substituent |
This table illustrates how variations in functional groups can influence the biological activity of similar compounds.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via the Gewald reaction , which involves cyclohexanone, malononitrile (or ethyl cyanoacetate), and sulfur in the presence of a base like N-ethylmorpholine . Key parameters affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Optimal yields are achieved at 60–80°C; higher temperatures promote side reactions.
- Catalyst : Bases such as morpholine derivatives accelerate thiophene ring formation. Reported yields range from 40–65%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural confirmation requires a combination of:
- X-ray crystallography : Single-crystal studies (e.g., using SHELX programs ) resolve the bicyclic benzofuran core and substituent positions.
- Spectroscopy :
- NMR : NMR shows distinct signals for the ethyl ester (δ 1.3–1.4 ppm, triplet) and NH (δ 5.8–6.2 ppm, broad). NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons.
- IR : Peaks at 3350 cm (N–H stretch) and 1680 cm (ester C=O) are diagnostic .
Q. What are the compound’s key physicochemical properties relevant to solubility and stability?
- Molecular weight : 237.3 g/mol.
- LogP : ~1.8 (predicted), indicating moderate lipophilicity.
- Solubility : Sparingly soluble in water (<1 mg/mL), soluble in DMSO (>50 mg/mL).
- Stability : Degrades under strong acidic/basic conditions via ester hydrolysis; store at –20°C under inert atmosphere .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?
Molecular docking (e.g., AutoDock Vina) and MD simulations reveal:
- Binding modes : The amino group forms hydrogen bonds with catalytic residues (e.g., in Mycobacterium tuberculosis Ag85C, ΔG ≈ –62 kJ/mol ).
- Electrostatic complementarity : The benzofuran ring participates in π-π stacking with aromatic residues (e.g., Tyr228 in Ag85C).
- Limitations : Docking scores may overestimate affinity; experimental validation (e.g., SPR, ITC) is required .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
Discrepancies often arise from:
Q. How does the compound’s reactivity enable functionalization for SAR studies?
The amino and ester groups allow derivatization:
- Acylation : React with acyl chlorides (e.g., chloroacetyl chloride) to form amides, enhancing target selectivity .
- Reduction : LiAlH reduces the ester to a primary alcohol, altering solubility.
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the benzofuran C2 position .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
